3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
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Overview
Description
3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine is a compound with the molecular formula C₁₂H₁₇N₃S₂ and a molecular weight of 267.41 g/mol . This compound is notable for its unique structure, which includes an adamantane moiety linked to a thiadiazole ring via a sulfanyl group. It is primarily used in research settings, particularly in the fields of proteomics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine typically involves the reaction of adamantanethiol with a suitable thiadiazole precursor. One common method includes the following steps:
Formation of Adamantanethiol: Adamantane is reacted with sulfur to form adamantanethiol.
Coupling Reaction: The adamantanethiol is then reacted with a thiadiazole precursor under controlled conditions to form the desired compound.
The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and may require catalysts or specific temperature controls to optimize yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the thiadiazole ring may interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
- 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylmethanol
- 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylcarboxylic acid
Uniqueness
This compound is unique due to its specific combination of the adamantane moiety and the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(1-adamantylsulfanyl)-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S2/c13-10-14-11(15-17-10)16-12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMCXAZBYOGSEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SC4=NSC(=N4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24822399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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